molecular formula C18H18N6O3 B2885783 N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 674814-67-6

N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2885783
CAS No.: 674814-67-6
M. Wt: 366.381
InChI Key: TVKQCJOSXUESNX-UHFFFAOYSA-N
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Description

N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is characterized by its multiple functional groups, including a benzyl group, a methoxyphenyl group, and a nitro group, all attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of benzylamine with 4-methoxyphenylamine under acidic conditions to form the intermediate pyrimidine ring. Subsequent nitration and further functional group modifications lead to the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can help minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, N4-benzyl-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups and structural features. Similar compounds may include other nitro-substituted pyrimidines or benzylamine derivatives, but the specific arrangement of groups in this compound provides distinct chemical and biological properties.

Comparison with Similar Compounds

  • N4-benzyl-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

  • N4-benzyl-N2-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

  • N4-benzyl-N2-(4-hydroxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Properties

IUPAC Name

4-N-benzyl-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-27-14-9-7-13(8-10-14)21-18-22-16(19)15(24(25)26)17(23-18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQCJOSXUESNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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